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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two selective neutrophil elastase inhibitors,

freselestat quarterhydrate (also known as ONO-6818) and sivelestat (ONO-5046), based on

available preclinical data in models of Acute Respiratory Distress Syndrome (ARDS) and acute

lung injury (ALI). While direct head-to-head studies are not available in the public domain, this

document synthesizes the existing evidence to facilitate an objective comparison of their

performance and mechanisms.

Executive Summary
Both freselestat and sivelestat are potent inhibitors of neutrophil elastase, a key serine

protease implicated in the pathogenesis of ARDS. Neutrophil elastase, released by activated

neutrophils in the lungs, degrades essential components of the extracellular matrix, leading to

increased alveolar-capillary permeability, edema, and diffuse alveolar damage. By inhibiting

this enzyme, both compounds aim to mitigate the inflammatory cascade and protect against

lung injury.

The available preclinical data, primarily from rodent models, demonstrates that both agents can

effectively reduce inflammatory markers and indicators of lung injury. Sivelestat has been more

extensively studied in various ARDS models, particularly those induced by lipopolysaccharide

(LPS).[1][2] Freselestat has shown efficacy in a model of human neutrophil elastase (HNE)-

induced lung injury.[3] Due to the differences in the experimental models, a direct quantitative

comparison of efficacy should be made with caution.
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Mechanism of Action: Targeting Neutrophil Elastase
The core mechanism for both freselestat and sivelestat is the direct, competitive, and reversible

inhibition of neutrophil elastase. This action prevents the breakdown of lung structural proteins

and modulates the downstream inflammatory signaling pathways.
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Figure 1: Role of Neutrophil Elastase in ARDS and point of intervention for Freselestat and
Sivelestat.
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Performance Data in Preclinical Models
The following tables summarize the quantitative data from key preclinical studies. It is critical to

note the differences in the models used (HNE-induced vs. LPS-induced) when interpreting

these results.

Table 1: Effects of Freselestat (ONO-6818) on HNE-
Induced Acute Lung Injury in Rats

Parameter Control HNE (200 U)
HNE +
Freselestat (10
mg/kg)

HNE +
Freselestat
(100 mg/kg)

Neutrophils in

BALF (x10⁴

cells/mL)

0.4 ± 0.1 108.7 ± 11.2 70.5 ± 12.3 25.6 ± 7.5

Hemoglobin in

BALF (µg/mL)
1.8 ± 0.6 134.5 ± 25.4 82.3 ± 20.1 35.8 ± 11.2

Lung MPO

Activity (U/g

tissue)

0.1 ± 0.05 2.5 ± 0.4 1.5 ± 0.3 0.8 ± 0.2

Data adapted

from a study in

Wistar rats, 6

hours after

intratracheal

HNE

administration.

Freselestat was

given orally 1

hour before

HNE.[3]

Table 2: Effects of Sivelestat on LPS-Induced Acute
Lung Injury in Rats
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Parameter Control LPS
LPS +
Sivelestat (10
mg/kg)

LPS +
Sivelestat (30
mg/kg)

Lung Wet/Dry

Ratio
4.1 ± 0.2 6.8 ± 0.5 5.5 ± 0.4 4.9 ± 0.3

Serum TNF-α

(pg/mL) at 6h
< 50 450 ± 60 280 ± 50 150 ± 40

Serum IL-6

(pg/mL) at 6h
< 30 320 ± 45 210 ± 35 110 ± 25

Data synthesized

from studies in

Sprague-Dawley

rats with LPS-

induced ALI.

Sivelestat was

administered

intraperitoneally.

[1][2]

Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings.

Below are summaries of the protocols used in the cited studies.

Freselestat in HNE-Induced ALI Model[3]
Animal Model: Male Wistar rats.

Induction of Injury: A single intratracheal administration of human neutrophil elastase (HNE,

200 U) was delivered using a microsprayer to induce acute lung injury and hemorrhage.

Treatment: Freselestat (ONO-6818) was administered orally at doses of 10 mg/kg or 100

mg/kg, one hour prior to the HNE challenge.
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Key Measurements: At 6 hours post-injury, bronchoalveolar lavage fluid (BALF) was

collected to measure neutrophil counts and hemoglobin concentration. Lung tissue was

harvested to determine myeloperoxidase (MPO) activity as a marker of neutrophil infiltration.

Sivelestat in LPS-Induced ARDS Model[1][2]
Animal Model: Male Sprague-Dawley rats (220±10 g).[1]

Induction of Injury: ARDS was induced by a single intraperitoneal injection of

Lipopolysaccharide (LPS) from E. coli at a dose of 4 mg/kg.[2]

Treatment: Sivelestat was administered intraperitoneally at doses ranging from 6 to 30

mg/kg, one hour after the LPS injection.[1][2]

Key Measurements: Lung wet-to-dry (W/D) ratio was measured to assess pulmonary edema.

Serum levels of inflammatory cytokines (TNF-α, IL-6) were quantified using ELISA at various

time points (e.g., 3, 6, and 12 hours) post-LPS challenge. Histopathological analysis of lung

tissue was also performed.[1]
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Figure 2: Generalized workflow for preclinical evaluation of neutrophil elastase inhibitors in
ARDS models.

Conclusion
Both freselestat and sivelestat demonstrate significant potential in mitigating key pathological

features of ARDS in preclinical models by inhibiting neutrophil elastase. Sivelestat has a

broader preclinical evidence base, with demonstrated efficacy in the widely used LPS-induced

ARDS model, where it reduces pulmonary edema and systemic inflammation.[1][2] Freselestat

has shown clear dose-dependent effects in reducing neutrophil infiltration and hemorrhage in a

direct elastase-induced injury model.[3]

The lack of direct comparative studies makes it impossible to definitively state the superiority of

one agent over the other. The choice between them for further development or research may

depend on other factors such as pharmacokinetic profiles, oral bioavailability (an attribute

noted for freselestat), and safety margins.[3] This guide underscores the need for future head-

to-head studies in standardized ARDS models to provide a clearer comparative assessment for

drug development professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Sivelestat protects against acute lung injury by up-regulating angiotensin-converting
enzyme 2/angiotensin-(1–7)/Mas receptors - PMC [pmc.ncbi.nlm.nih.gov]

2. Sivelestat improves acute lung injury by inhibiting PI3K/AKT/mTOR signaling pathway -
PMC [pmc.ncbi.nlm.nih.gov]

3. A novel oral neutrophil elastase inhibitor (ONO-6818) inhibits human neutrophil elastase-
induced emphysema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [A Comparative Analysis of Freselestat and Sivelestat in
Preclinical ARDS Models]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15575336#freselestat-quarterhydrate-vs-sivelestat-
in-ards-models]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC11494560/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11210789/
https://pubmed.ncbi.nlm.nih.gov/12186827/
https://pubmed.ncbi.nlm.nih.gov/12186827/
https://www.benchchem.com/product/b15575336?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC11494560/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11494560/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11210789/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11210789/
https://pubmed.ncbi.nlm.nih.gov/12186827/
https://pubmed.ncbi.nlm.nih.gov/12186827/
https://www.benchchem.com/product/b15575336#freselestat-quarterhydrate-vs-sivelestat-in-ards-models
https://www.benchchem.com/product/b15575336#freselestat-quarterhydrate-vs-sivelestat-in-ards-models
https://www.benchchem.com/product/b15575336#freselestat-quarterhydrate-vs-sivelestat-in-ards-models
https://www.benchchem.com/product/b15575336#freselestat-quarterhydrate-vs-sivelestat-in-ards-models
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15575336?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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